molecular formula C15H21NO2 B179669 cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate CAS No. 158262-07-8

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Cat. No. B179669
CAS RN: 158262-07-8
M. Wt: 247.33 g/mol
InChI Key: MQQOIBAPZYNAPG-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chemical compound with the molecular formula C15H21NO2 . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .


Molecular Structure Analysis

The molecule consists of a total of 40 bonds. These include 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .


Physical And Chemical Properties Analysis

The molecular weight of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is 247.33 g/mol . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied, showcasing hydrolysis processes and epimerization, revealing insights into structural behaviors and bonding characteristics in such compounds (Curry et al., 1993).
  • Research on the kinetics and mechanism of hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid provided insights into the reaction speeds and potential intramolecular bonding, offering a comparative analysis that could inform the handling of related compounds (Capon & Page, 1971).
  • Studies on the synthesis and transformations of stereoisomeric ethyl 2‐isothiocyanato‐1‐cyclopentanecarboxylates explored ring closure reactions and the differences in reactivity between cis and trans isomers, providing a foundation for understanding the chemical behavior of similar molecules (Palkó et al., 2000).

Reactions and Applications

  • Investigation into the preparation of antidotes for anticholinesterase poisoning synthesized cis- and trans-2-aminocyclohexanols, illustrating the potential medical applications of such chemical processes and the specificity of isomer effects (Bannard & Parkkari, 1970).
  • The synthesis of cis-2-azabicyclo[3.3.0]octane derivatives highlighted the use of diastereoselective mercury-mediated intramolecular amino-cyclization, demonstrating advanced synthetic techniques for creating functionally diverse chemical entities (Peçanha et al., 2002).

Safety and Hazards

The safety data sheet for cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate provides several precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, and to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to handle the substance under inert gas and protect it from moisture .

properties

IUPAC Name

ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOIBAPZYNAPG-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434217
Record name cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

CAS RN

158262-07-8
Record name cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-oxo-cyclopentanecarboxylic acid ethyl ester (3.00 g, 19.2 mmol) in ethanol (20 mL) was treated with benzylamine (2.10 mL, 19.2 mmol), sodium cyanoborohydride (2.42 g, 38.4 mmol), glacial acetic acid (10 drops) and stirred for 16 h at 50° C. After cooling to 25° C. the solvent was removed in vacuo, the crude material was redissolved in ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (100 mL). The aqueous layer was discarded and the organic layer was washed with 1.0 M aqueous hydrochloric acid solution (50 mL). The organic layer was discarded, 1.0 M aqueous sodium hydroxide solution (75 mL) was added and the aqueous layer was extracted with ethyl acetate (100 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was removed in vacuo to afford the desired product, 2-benzylamino-cyclopentanecarboxylic acid ethyl ester (2.10 g, 8.49 mmol, 44.2%), as a light yellow oil. LC-MS (ESI) calcd for C15H21NO2 247.16, found 248.2 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.